molecular formula C20H23N3O2 B5580018 4-[2-(dimethylamino)benzoyl]-1-(4-methylphenyl)-2-piperazinone

4-[2-(dimethylamino)benzoyl]-1-(4-methylphenyl)-2-piperazinone

Cat. No.: B5580018
M. Wt: 337.4 g/mol
InChI Key: GFUOSOOKFSSUBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(dimethylamino)benzoyl]-1-(4-methylphenyl)-2-piperazinone is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.17902698 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Development and Therapeutic Potential in Tuberculosis Treatment

Macozinone, a derivative encompassing the piperazine-benzothiazinone structure, is currently under Phase 1/2 clinical studies for the treatment of tuberculosis (TB). This compound targets the decaprenylphosphoryl ribose oxidase DprE1, crucial for the synthesis of essential arabinan polymers in the Mycobacterium tuberculosis cell wall. Initial clinical studies show promise for Macozinone's development towards more effective TB drug regimens, highlighting its significant therapeutic potential (Makarov & Mikušová, 2020).

Role in Antimicrobial and Antifungal Applications

Piperazine derivatives, including 4-[2-(dimethylamino)benzoyl]-1-(4-methylphenyl)-2-piperazinone, are explored for their anti-mycobacterial activities. These compounds, due to their structural versatility, have shown potent activity against both multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of Mycobacterium tuberculosis. Such derivatives serve as a foundation for designing selective, safer, and cost-effective anti-mycobacterial agents, emphasizing the importance of piperazine-based molecules in medicinal chemistry (Girase et al., 2020).

Insights into Neurodegenerative Disease Research

Amyloid imaging in Alzheimer's disease has benefited from the development of compounds like this compound. Such derivatives have been studied as radioligands in PET imaging to measure amyloid deposits in the brain, contributing to early detection and evaluation of antiamyloid therapies in Alzheimer's disease. This highlights the compound's utility in understanding the pathophysiological mechanisms and progression of neurodegenerative diseases (Nordberg, 2008).

Contributions to Drug Discovery and Pharmacology

Piperazine derivatives are recognized for their broad therapeutic uses, including as antipsychotic, antihistamine, antianginal, and antidepressant agents. The modification of substituents on the piperazine nucleus significantly impacts the medicinal potential of resultant molecules. The exploration of piperazine-based molecules in drug discovery emphasizes the scaffold's flexibility and potential in developing novel therapeutic agents for various diseases (Rathi et al., 2016).

Properties

IUPAC Name

4-[2-(dimethylamino)benzoyl]-1-(4-methylphenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-15-8-10-16(11-9-15)23-13-12-22(14-19(23)24)20(25)17-6-4-5-7-18(17)21(2)3/h4-11H,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUOSOOKFSSUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=CC=CC=C3N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.